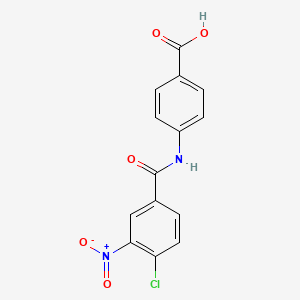

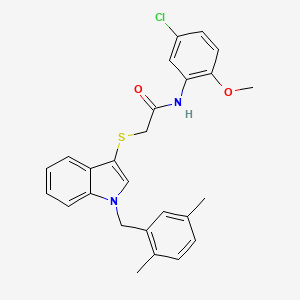

4-(4-Chloro-3-nitrobenzamido)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

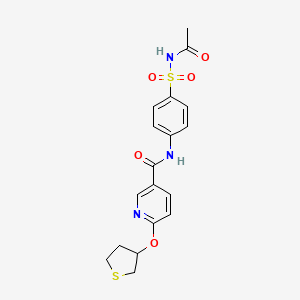

“4-(4-Chloro-3-nitrobenzamido)benzoic acid” is a derivative of benzoic acid, which is an organic compound. The molecular formula is C7H4ClNO4 . It is a white solid that is soluble in some organic solvents and in aqueous base .

Molecular Structure Analysis

The molecular structure of “4-(4-Chloro-3-nitrobenzamido)benzoic acid” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .

Applications De Recherche Scientifique

Solid-State Chemistry

4-(4-Chloro-3-nitrobenzamido)benzoic acid and its derivatives are studied for their unique solid-state properties. For instance, molecular salts of similar compounds, with pyridyl and benzoic acid derivatives, have been synthesized to investigate the occurrence of weak halogen bonds in the presence of strong hydrogen bonds. These studies provide insight into the structural versatility and stabilization mechanisms within crystal engineering, highlighting the importance of halogen bonds in molecular adducts (Oruganti et al., 2017).

Heterocyclic Synthesis

Compounds like 4-Chloro-2-fluoro-5-nitrobenzoic acid serve as building blocks for solid-phase synthesis, leading to various nitrogenous heterocycles. This application is crucial in drug discovery, where such heterocycles are pivotal in creating diverse libraries of potentially therapeutic compounds (Křupková et al., 2013).

Environmental Applications

Studies have also looked into the purification of water using near-U.V. illuminated suspensions of titanium dioxide with compounds like 4-(4-Chloro-3-nitrobenzamido)benzoic acid. This research underscores the potential environmental applications, particularly in the degradation and removal of harmful organic compounds from water (Matthews, 1990).

Material Science

In material science, benzoic acid derivatives, including structures similar to 4-(4-Chloro-3-nitrobenzamido)benzoic acid, are investigated for their role in designing ternary cocrystals. These studies explore the interplay of hydrogen and halogen bonds in creating stable cocrystalline structures, which could have implications in developing new materials with tailored properties (Tothadi & Desiraju, 2013).

Polymer Science

The exploration of new dopants for polyaniline synthesis has included benzoic acid and its derivatives. Such research broadens the understanding of conductive polymers and their potential applications in various technological fields, such as electronics and sensors (Amarnath & Palaniappan, 2005).

Safety and Hazards

Propriétés

IUPAC Name |

4-[(4-chloro-3-nitrobenzoyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O5/c15-11-6-3-9(7-12(11)17(21)22)13(18)16-10-4-1-8(2-5-10)14(19)20/h1-7H,(H,16,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXADSLFKBGTPAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chloro-3-nitrobenzamido)benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)piperidine-1-carboxylate](/img/structure/B2666245.png)

![(tetrahydrofuran-2-yl)methyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2666246.png)

![3-[(4-chlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![4-(3,5-Dimethylpyrazol-1-yl)-6-[[1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2666250.png)

![(E)-3-(5-methylfuran-2-yl)-1-[4-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2666252.png)

![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-phenethylurea](/img/structure/B2666258.png)